Product packaging for fusarielin B(Cat. No.:)

fusarielin B

Cat. No.: B1249816
M. Wt: 420.6 g/mol
InChI Key: NJULGUREPHOGBR-RGIDNKBKSA-N
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Description

Significance of Fungal Secondary Metabolites in Research

Fungi produce a vast and diverse array of chemical compounds known as secondary metabolites. nih.gov Unlike primary metabolites, which are essential for growth and reproduction, secondary metabolites are not directly involved in these fundamental processes but often play crucial roles in the organism's interaction with its environment. ontosight.ainih.gov These roles can include defense against other microorganisms, communication, and survival in specific ecological niches. frontiersin.orgnih.gov

The chemical diversity and biological activity of fungal secondary metabolites have made them a cornerstone of natural product research. frontiersin.org Historically, they have been a rich source of compounds for the development of pharmaceuticals and agrochemicals. frontiersin.orgasm.org The most famous example is penicillin, an antibiotic derived from the fungus Penicillium notatum, which revolutionized medicine. frontiersin.org Other notable examples include lovastatin, a cholesterol-lowering drug, and cyclosporin (B1163) A, an immunosuppressant. nih.gov

The major classes of fungal secondary metabolites include polyketides, nonribosomal peptides, terpenes, and alkaloids. nih.gov These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govfrontiersin.org The ongoing exploration of fungal biodiversity, including from extreme and unexplored environments, continues to yield novel secondary metabolites with potential applications in medicine and agriculture. nih.govfrontiersin.org

Overview of Fusarielins as a Class of Bioactive Compounds

Fusarielins are a specific class of polyketide secondary metabolites characterized by a decalin core structure. researchgate.netresearchgate.net They are produced by various species of fungi, most notably from the Fusarium and Aspergillus genera. researchgate.netsci-hub.se Research has shown that fusarielins possess a range of biological activities.

Initial studies highlighted their antifungal properties, causing deformations in the mycelia of other fungi. researchgate.netresearchgate.net Subsequent research has revealed that some fusarielins also exhibit mild antibacterial and cytotoxic effects. sci-hub.seresearchgate.net For instance, fusarielin A has been identified as the most potent among fusarielins A, B, and E in terms of antibacterial activity against Staphylococcus aureus. researchgate.net Furthermore, some fusarielins have demonstrated toxic effects on human epithelial carcinoma cell lines. sci-hub.se

The production of fusarielins by fungi can be influenced by various environmental factors, including the available carbon and nitrogen sources, pH, temperature, and cultivation time. sci-hub.se The "One Strain Many Compounds" (OSMAC) approach, which involves varying cultivation conditions, has been successfully used to induce and enhance the production of different fusarielin analogues. researchgate.net

Research Trajectory of Fusarielin B Scholarship

The research on this compound is part of the broader investigation into the chemical diversity and bioactivity of fusarielins. A research trajectory can be understood as the evolution of thinking and the sequence of projects that build upon one another to advance knowledge in a particular area. raulpacheco.orgacalmplace.org

The initial phase of fusarielin research focused on the isolation and structural elucidation of these compounds from fungal cultures. This foundational work established their chemical identity as polyketides with a decalin core. researchgate.net Following this, the research trajectory moved towards exploring their biological activities. Early findings pointed towards antifungal and antibacterial properties. researchgate.net

More recent research has delved into the cytotoxic potential of fusarielins, including this compound. sci-hub.se For example, a study on the endophytic fungus Fusarium tricinctum led to the isolation of new fusarielin derivatives, with some showing cytotoxic activity against human ovarian cancer cells. researchgate.netrsc.org Specifically, while Fusarielin J exhibited notable cytotoxicity, other fusarielins, including this compound, showed weaker activity in the same assay. rsc.org

The biosynthesis of fusarielins has also become a key area of investigation. The identification of the gene cluster responsible for fusarielin production in Fusarium graminearum was a significant step forward. researchgate.net This has opened up avenues for understanding the enzymatic machinery involved and potentially for bioengineering the production of novel fusarielin analogues.

The table below provides a summary of key research findings related to this compound and its analogues.

Compound Source Organism Reported Biological Activity Reference
Fusarielin A Fusarium and Aspergillus speciesAntifungal, mild antibacterial, mycoestrogenic researchgate.netresearchgate.net
This compound Fusarium speciesWeak cytotoxic activity against A2780 cell line rsc.org
Fusarielin E Fusarium sp.Antifungal against Pyricularia oryzae researchgate.net
Fusarielin H Fusarium graminearumMycoestrogenic, cytotoxic against colorectal cancer cell lines researchgate.net
Fusarielin J Fusarium tricinctumCytotoxic against A2780 human ovarian cancer cell line researchgate.netrsc.org
Fusarielin M Fusarium graminearumInhibits mycobacterial growth within macrophages mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O5 B1249816 fusarielin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

(1aR,2R,3S,3aS,5R,6R,7aR,7bS)-2-[(E)-but-2-en-2-yl]-3-[(1E,3E,5S,6S)-5,7-dihydroxy-4,6-dimethylhepta-1,3-dienyl]-1a,6-dimethyl-2,3,3a,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxirene-5,6-diol

InChI

InChI=1S/C25H40O5/c1-7-14(2)21-17(10-8-9-15(3)22(28)16(4)13-26)18-11-20(27)24(5,29)12-19(18)23-25(21,6)30-23/h7-10,16-23,26-29H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20+,21-,22+,23-,24+,25+/m0/s1

InChI Key

NJULGUREPHOGBR-RGIDNKBKSA-N

Isomeric SMILES

C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]([C@](C[C@H]2[C@H]3[C@@]1(O3)C)(C)O)O)/C=C/C=C(\C)/[C@H]([C@@H](C)CO)O

Canonical SMILES

CC=C(C)C1C(C2CC(C(CC2C3C1(O3)C)(C)O)O)C=CC=C(C)C(C(C)CO)O

Synonyms

fusarielin B

Origin of Product

United States

Biogeography, Biosynthesis, and Isolation Methodologies of Fusarielin B

Fungal Producers and Ecological Niches of Fusarielin B

This compound is a polyketide natural product, and its production has been identified in a select group of filamentous fungi. These fungi occupy diverse ecological niches, from plant pathogens to endophytes, highlighting the broad distribution of the genetic machinery required for fusarielin biosynthesis.

Fusarium Species as Primary Producers of Fusarielins

The genus Fusarium is a primary and well-documented source of fusarielins, including this compound. sci-hub.seresearchgate.net However, the ability to produce these compounds is not widespread throughout the genus and appears to be restricted to a limited number of species. sci-hub.seresearchgate.net

Research has shown that among numerous Fusarium species tested, Fusarium tricinctum and Fusarium graminearum are notable producers of fusarielins. sci-hub.seresearchgate.net Specifically, fusarielin A has been isolated from F. tricinctum, while fusarielins F, G, and H are produced by F. graminearum. sci-hub.se The production of this compound, along with fusarielins A, J, K, and L, has been documented in endophytic isolates of F. tricinctum. researchgate.netmdpi.com In contrast, studies have indicated the absence of the fusarielin gene cluster in other common species like Fusarium oxysporum, Fusarium solani, and Fusarium verticillioides, explaining their inability to produce these compounds. sci-hub.se

The production of fusarielins by Fusarium species is significantly influenced by environmental conditions. Factors such as carbon and nitrogen sources, pH, temperature, and cultivation time play a crucial role in the biosynthesis of these metabolites. sci-hub.se For instance, the use of disaccharides and dextrin (B1630399) as carbon sources, in combination with arginine as a nitrogen source, has been shown to enhance fusarielin production. sci-hub.se Optimal production in F. graminearum has been observed at a pH of 6 and a temperature of 25°C. sci-hub.se

Table 1: Documented Fusarielin Production in Fusarium Species

Fusarium SpeciesProduced FusarielinsReference
F. tricinctumA, B, J, K, L researchgate.netmdpi.comnih.govfrontiersin.org
F. graminearumF, G, H, M, N sci-hub.seresearchgate.netmdpi.com

Production by Other Fungal Genera (e.g., Aspergillus, Metarhizium)

While Fusarium is a key producer, the genetic blueprint for fusarielin biosynthesis is also present in other fungal genera, including Aspergillus and Metarhizium. sci-hub.seroyalsocietypublishing.org The fusarielin gene cluster, with some rearrangements, has been identified in the genomes of Aspergillus clavatus and Aspergillus fumigatus. sci-hub.se This is further supported by the isolation of fusarielins A, B, and E from an unidentified Aspergillus species. sci-hub.se

The insect-pathogenic genus Metarhizium also harbors the fusarielin biosynthetic gene cluster. sci-hub.seroyalsocietypublishing.org Although specific fusarielins produced by Metarhizium are not as extensively documented as those from Fusarium, the presence of the necessary genes suggests their potential for biosynthesis. These fungi are known for producing a wide array of secondary metabolites that play roles in their interactions with insect hosts. usda.gov

Endophytic Fungi as a Source of this compound and Analogs

Endophytic fungi, which live within plant tissues without causing apparent harm, represent a significant and promising source of novel bioactive compounds, including this compound. nih.govrsc.orgrsc.org These fungi are engaged in a symbiotic relationship with their host plants, and their secondary metabolites are thought to contribute to the host's defense mechanisms. nih.gov

Fusarium species are frequently isolated as endophytes from a wide variety of plants. nih.gov An endophytic strain of F. tricinctum isolated from the salt marsh plant Salicornia bigelovii was found to produce this compound. nih.govrsc.org This discovery underscores the importance of exploring unique ecological niches for the discovery of novel natural products. The production of this compound by an endophyte suggests a potential ecological role for this compound in the interaction between the fungus and its host plant. rsc.orguni-duesseldorf.de

Genetic and Enzymatic Foundations of this compound Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a dedicated set of genes and enzymes. At the heart of this pathway is a polyketide synthase, which constructs the carbon skeleton of the molecule from simple precursor units.

Involvement of Polyketide Synthases (PKS) in Fusarielin Pathway

Fusarielins are classified as polyketides, a large and diverse class of natural products synthesized by polyketide synthases (PKSs). dntb.gov.uaresearchgate.net The biosynthesis of the fusarielin core structure is initiated by a highly reducing PKS (HR-PKS), designated as FSL1 in F. graminearum. mdpi.comnih.gov

This PKS utilizes one molecule of acetyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units to assemble a polyketide chain. mdpi.comresearchgate.net The process involves a series of condensation, reduction, and dehydration reactions catalyzed by the various domains within the PKS enzyme. plos.org A trans-acting enoyl reductase, FSL5, is also proposed to assist the PKS in the reduction steps. mdpi.comnih.gov The fully elongated polyketide chain is then released from the PKS, a step that is likely facilitated by a trans-acting thioesterase (FSL2). mdpi.comnih.gov

Identification and Characterization of Fusarielin Biosynthetic Gene Clusters (BGCs)

The genes responsible for fusarielin biosynthesis are organized into a contiguous biosynthetic gene cluster (BGC). mdpi.complos.org In F. graminearum, the fusarielin (FSL) gene cluster comprises seven genes (FSL1-7). mdpi.com Six of these genes (FSL1-5 and FSL7) are predicted to be directly involved in the biosynthetic pathway. mdpi.com

The core of the cluster is the PKS gene, fsl1. mdpi.commdpi.com Flanking this gene are others that encode for tailoring enzymes, which modify the initial polyketide backbone to generate the final fusarielin structures. These include a thioesterase (fsl2), an epimerase (fsl3), a cytochrome P450 monooxygenase (fsl4), and an enoyl reductase (fsl5). mdpi.comnih.gov The cluster also contains a gene encoding a transcription factor (fsl7), which likely regulates the expression of the other genes within the cluster. mdpi.com

Comparative genomics has revealed that this gene cluster is conserved, with some variations, in other fusarielin-producing fungi like Aspergillus and Metarhizium species. mdpi.comresearchgate.net The identification and characterization of this BGC have been instrumental in understanding the molecular basis of fusarielin production and have opened up possibilities for pathway engineering to produce novel analogs. dntb.gov.uanih.gov

Table 2: Genes of the Fusarielin (FSL) Biosynthetic Gene Cluster in F. graminearum

GeneProposed FunctionReference
fsl1Polyketide Synthase (PKS) mdpi.comnih.govmdpi.com
fsl2Thioesterase mdpi.comnih.gov
fsl3Epimerase mdpi.comnih.gov
fsl4Cytochrome P450 Monooxygenase mdpi.comnih.gov
fsl5Enoyl Reductase mdpi.comnih.gov
fsl6Unknown mdpi.com
fsl7Transcription Factor mdpi.com

Functional Roles of Tailoring Enzymes (e.g., FSL1, FSL2, FSL4, FSL5, FSL7) in this compound Formation

The biosynthesis of this compound and its analogues is orchestrated by a dedicated biosynthetic gene cluster (BGC), often referred to as the fusarielin or FSL cluster. researchgate.net This cluster, identified in fungal species such as Fusarium graminearum, contains the essential genes encoding the enzymatic machinery required for the assembly and modification of the characteristic decalin core structure of fusarielins. researchgate.netresearchgate.net The formation of the final fusarielin structure from simple precursors is a multi-step process involving a core polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone. researchgate.netresearchgate.net

The key enzymes and their roles in the fusarielin biosynthetic pathway are detailed below:

FSL1 (Polyketide Synthase): At the heart of the pathway is FSL1, a highly reducing polyketide synthase (HR-PKS). researchgate.netresearchgate.net This large, multi-domain enzyme is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to build the initial polyketide chain. researchgate.net FSL1 cooperates directly with FSL5 to complete the synthesis of the polyketide backbone, which then undergoes cyclization to form the foundational decalin ring system. researchgate.net

FSL5 (Enoyl Reductase): FSL5 is a trans-acting enoyl reductase that is essential for the proper functioning of FSL1. researchgate.net It works in concert with the PKS to ensure the correct reduction steps occur during the elongation of the polyketide chain, leading to the formation of the precursor known as prefusarielin. researchgate.net

FSL2 (Thioesterase): FSL2 is predicted to function as a thioesterase. researchgate.net In polyketide synthesis, a thioesterase domain is typically responsible for cleaving the completed polyketide chain from the acyl carrier protein (ACP) domain of the PKS, thereby releasing the molecule for subsequent tailoring reactions. researchgate.net

FSL4 (Cytochrome P450 Oxygenase): Once the core decalin structure is formed and released, it undergoes a series of oxidative modifications. FSL4, a cytochrome P450 monooxygenase, is a critical tailoring enzyme that catalyzes these transformations. researchgate.net It is proposed to be responsible for reactions such as hydroxylation and epoxidation of the decalin core, which are necessary steps to produce the various fusarielin analogues, including fusarielin H. researchgate.netchemrxiv.org The specific oxidation pattern determines the final identity of the fusarielin molecule.

FSL7 (Transcription Factor): The expression of the FSL gene cluster is tightly regulated. FSL7 is a pathway-specific transcription factor that controls the activation of the other fsl genes. researchgate.net Studies have shown that overexpression of FSL7 in F. graminearum leads to a significant upregulation of the entire BGC and subsequent production of fusarielins F, G, and H, demonstrating its role as a key activator of the biosynthetic pathway. researchgate.net

Table 1: Key Enzymes in the Fusarielin Biosynthetic Pathway

GeneEncoded Enzyme/ProteinProposed Function in Fusarielin BiosynthesisReferences
FSL1 Polyketide Synthase (PKS)Catalyzes the formation of the polyketide backbone with FSL5. researchgate.netresearchgate.net
FSL2 ThioesteraseReleases the completed polyketide chain from the PKS. researchgate.net
FSL4 Cytochrome P450 OxygenasePerforms oxidative tailoring of the decalin core (e.g., epoxidation). researchgate.netchemrxiv.org
FSL5 Enoyl ReductaseAssists FSL1 in the reduction steps during chain elongation. researchgate.net
FSL7 Transcription FactorPositively regulates the expression of the other FSL cluster genes. researchgate.netresearchgate.net

Environmental and Nutritional Regulation of this compound Production

The production of fusarielins is not constitutive but is instead intricately regulated by a variety of environmental and nutritional cues. sci-hub.se Fungal cells integrate signals from their surroundings to modulate the expression of secondary metabolite gene clusters, ensuring that these metabolically expensive compounds are produced under optimal conditions. Key factors influencing fusarielin biosynthesis include the availability and type of carbon and nitrogen sources, ambient pH, and temperature. sci-hub.semdpi.com

Carbon Sources: The choice of carbon source has a significant impact on fusarielin yields. In F. tricinctum, complex carbohydrates such as dextrin, maltose, and sucrose (B13894) were found to support higher production of fusarielin A compared to monosaccharides. sci-hub.se Similarly, in F. graminearum, the production of fusarielins H, G, and F was strongly influenced by the available carbohydrate. sci-hub.se This suggests that the fungus's central metabolic state, dictated by carbon availability, is directly linked to the activation of the fusarielin BGC.

Nitrogen Sources: Nitrogen availability is a critical regulatory factor for many fungal secondary metabolites, including fusarielins. frontiersin.org The production of fusarielin H in F. graminearum is dependent on the nitrogen source, with amino acids like arginine being more conducive to production than inorganic sources like nitrate. sci-hub.se This regulation is mediated by global nitrogen-responsive transcription factors, such as AreA, which has been shown to be essential for the production of fusarielin H, deoxynivalenol (B1670258), and zearalenone (B1683625). frontiersin.orgnih.gov

pH: The ambient pH of the growth medium also plays a regulatory role. Optimal production of fusarielins has been observed in mildly acidic conditions, specifically within a pH range of 5 to 6. sci-hub.se This pH range is typical for the environments where these fungi thrive and may represent an optimal condition for the activity of the biosynthetic enzymes or regulatory proteins.

Temperature: Temperature is another crucial environmental parameter. For F. graminearum, the optimal temperature for fusarielin production was found to be 25°C. sci-hub.se This is consistent with the optimal production temperatures for other Fusarium metabolites like deoxynivalenol and fusaristatin A, which are also highest between 25°C and 30°C. sci-hub.senih.gov

Table 2: Environmental and Nutritional Factors Regulating Fusarielin Production

FactorOptimal Condition/SourceEffect on ProductionReferences
Carbon Source Complex carbohydrates (e.g., Dextrin, Sucrose)Increased yields compared to monosaccharides. sci-hub.se
Nitrogen Source Arginine (compared to nitrate)Strong induction of biosynthesis. sci-hub.se
pH 5.0 - 6.0Optimal range for production. sci-hub.se
Temperature 25°COptimal temperature for biosynthesis. sci-hub.se

Chromatographic and Spectroscopic Techniques for this compound Isolation and Elucidation

The discovery and characterization of this compound rely on a combination of sophisticated separation and analytical techniques. These methodologies allow for the purification of the compound from complex fungal extracts and the subsequent determination of its intricate chemical structure. ontosight.ai

Advanced Extraction and Separation Strategies (e.g., solvent partitioning, column chromatography, HPLC)

The isolation of this compound begins with the cultivation of a producing fungal strain, such as a species of Fusarium or Aspergillus, on a suitable growth medium like Yeast Extract Sucrose (YES) or Czapek-Dox broth. sci-hub.semdpi.com Following a period of growth, the secondary metabolites are extracted from the culture. mdpi.com

A common initial step is solvent partitioning , a form of liquid-liquid extraction. The culture filtrate or mycelial mass is extracted with a water-immiscible organic solvent, such as chloroform (B151607) or ethyl acetate. mdpi.com This process separates the relatively nonpolar secondary metabolites, including fusarielins, from the aqueous culture medium and more polar cellular components. mdpi.com The organic fraction is then concentrated to yield a crude extract. mdpi.com

This crude extract, a complex mixture of various compounds, is then subjected to one or more stages of column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or Sephadex) and elution with a mobile phase solvent system of increasing polarity. This step serves to fractionate the extract, enriching the concentration of this compound in specific fractions.

The final purification is typically achieved using High-Performance Liquid Chromatography (HPLC) . mdpi.combohrium.com HPLC offers high resolution and is capable of separating structurally similar compounds. By using an appropriate column (e.g., a reverse-phase C18 column) and a carefully optimized mobile phase gradient (often a mixture of water and acetonitrile (B52724) or methanol), pure this compound can be isolated from the enriched fractions. mdpi.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation (e.g., NMR, MS, UV, HR-FAB-MS)

Once this compound has been isolated in pure form, its chemical structure is determined using a suite of spectroscopic and spectrometric methods. nih.gov

Mass Spectrometry (MS): This is a fundamental tool for determining the molecular weight and elemental composition of a compound. Techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed molecular structure of organic compounds like this compound. nih.govresearchgate.net One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon) NMR, reveal information about the different types of hydrogen and carbon atoms in the molecule and their chemical environments. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are then used to establish the connectivity between these atoms, allowing for the complete assembly of the carbon skeleton and the placement of functional groups. researchgate.net The relative stereochemistry of the molecule is often determined by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments. nih.gov The structures of fusarielins B, C, and D were originally determined by detailed comparison of their spectral data with that of fusarielin A, whose structure was rigorously established by these NMR methods. nih.gov

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the presence of chromophores (light-absorbing groups) within the molecule, such as conjugated double bonds, which are characteristic features of the fusarielin scaffold. This data complements the information obtained from NMR and MS. nih.gov

Table 3: Analytical Techniques for the Elucidation of this compound

TechniqueApplication in Structural ElucidationReferences
HR-FAB-MS / HRESIMS Provides accurate mass for determining the molecular formula. researchgate.netresearchgate.net
1D NMR (¹H, ¹³C) Identifies the types and chemical environments of hydrogen and carbon atoms. nih.govresearchgate.net
2D NMR (COSY, HMBC, etc.) Establishes the connectivity of the molecular skeleton and stereochemistry. nih.govresearchgate.net
UV Spectroscopy Confirms the presence of conjugated systems and other chromophores. nih.gov

Biological Activities and Mechanistic Studies of Fusarielin B and Analogs

Antifungal Activities of Fusarielin B

The antifungal capabilities of fusarielins, while often characterized as weak or mild, have been consistently observed against specific fungal pathogens. researchgate.netresearchgate.net

Interactive Table 1: Antifungal Activity of this compound and Analogs Use the filter to narrow down results by compound or fungal pathogen.

Compound(s)Fungal PathogenObserved EffectEfficacyCitations
Fusarielin A, B, EPyricularia oryzaeInduce mycelial deformationsAntifungal properties noted sci-hub.seresearchgate.net
FusarielinsPyricularia oryzaeInterfere with microtubule functionAntifungal properties noted sci-hub.se
Fusarielin EPyricularia oryzaeAntifungal activitySignificant researchgate.net
FusarielinsGeneralAntifungal propertiesWeak researchgate.net

The primary mechanism underlying the antifungal action of fusarielins is the interference with microtubule function. sci-hub.seresearchgate.netresearchgate.net This disruption of the microtubule cytoskeleton is directly responsible for the observed deformations in the mycelia of fungi such as Pyricularia oryzae. sci-hub.seresearchgate.net Microtubules are critical for essential cellular processes in fungi, including hyphal growth and cell division. By disrupting microtubule dynamics, fusarielins impede these processes, thereby inhibiting fungal proliferation. nih.gov While enzyme inhibition is a known mechanism for other antimicrobial compounds, the predominant and specifically cited mechanism for the antifungal action of fusarielins is their effect on microtubule integrity. sci-hub.seresearchgate.netlibretexts.org

Antibacterial Activities of this compound

This compound and its analogs exhibit modest antibacterial activity, with a notable selectivity towards Gram-positive bacteria.

In vitro studies have shown that fusarielins A and B possess mild antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and multi-drug-resistant S. aureus. researchgate.net Specifically, fusarielins A and B demonstrated identical minimum inhibitory concentration (MIC) values of 32.5 µg/ml against S. aureus and MRSA, and 62.5 µg/ml against a multi-drug resistant strain of S. aureus. researchgate.net An analog, dehydroxychlorothis compound, also showed mild activity against these strains with an MIC of 62.5 µg/ml. researchgate.net In contrast, screenings have generally shown no significant antibacterial effect against Gram-negative bacteria such as Escherichia coli. google.commdpi.com

Interactive Table 2: Antibacterial Activity of this compound and Analogs (MIC) Use the filter to narrow down results by compound or bacterial strain.

CompoundBacterial StrainTypeMIC (µg/mL)Citation
Fusarielin AStaphylococcus aureusGram-positive32.5 researchgate.net
This compoundStaphylococcus aureusGram-positive32.5 researchgate.net
Fusarielin AMRSAGram-positive32.5 researchgate.net
This compoundMRSAGram-positive32.5 researchgate.net
Fusarielin AMulti-drug-resistant S. aureusGram-positive62.5 researchgate.net
This compoundMulti-drug-resistant S. aureusGram-positive62.5 researchgate.net
Dehydroxychlorothis compoundStaphylococcus aureusGram-positive62.5 researchgate.net
Dehydroxychlorothis compoundMRSAGram-positive62.5 researchgate.net
Dehydroxychlorothis compoundMulti-drug-resistant S. aureusGram-positive62.5 researchgate.net
Fusarielin MMycobacterium tuberculosis H37RaGram-positive12.3 google.com
Fusarielin MStaphylococcus aureusGram-positive19.0 google.com
Fusarielin MEscherichia coliGram-negativeNo significant activity google.com

A significant mechanistic insight into the antibacterial potential of the fusarielin class comes from studies on the analog fusarielin M. nih.gov This compound has been identified as a novel and substantial inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a critical virulence factor necessary for the survival of M. tb within host macrophages. nih.govresearchgate.net Fusarielin M inhibits MptpB with a half-maximal inhibitory concentration (IC₅₀) of 1.05 ± 0.08 µM and an inhibition constant (Kᵢ) of 1.03 ± 0.39 µM. nih.govsilae.it Molecular docking studies suggest that fusarielin M binds to the active site of MptpB. nih.gov This inhibition is crucial because MptpB helps the bacterium evade the host's immune response. nih.govresearchgate.net By blocking MptpB, fusarielin M was shown to reduce the intracellular growth of mycobacteria within macrophages by 62% at a concentration of 20 µM, highlighting its potential as a basis for developing new anti-tuberculosis agents. nih.gov

Anticancer and Cytotoxic Potentials of this compound (in vitro/pre-clinical studies)

Fusarielins have demonstrated cytotoxic effects against various human cancer cell lines in pre-clinical evaluations. sci-hub.seresearchgate.net This activity appears to be dependent on the specific analog and the cancer cell type.

For instance, the analog fusarielin J exhibited cytotoxicity against the human ovarian cancer cell line A2780 with an IC₅₀ value of 12.5 μM. nih.govresearchgate.net In a study on colorectal cancer cell lines, fusarielin H was found to be more potent than fusarielins F and G. researchgate.net

Furthermore, some fusarielins display a complex interaction with hormone-dependent cancers. Fusarielins A, F, G, and H have been identified as mycoestrogens, compounds that can bind to estrogen receptors and elicit an estrogenic response. researchgate.net These compounds were shown to stimulate the proliferation of the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7. researchgate.net This stimulation was not observed in cell lines lacking the estrogen receptor, and the effect was blocked by an estrogen receptor antagonist, confirming the mechanism of action. researchgate.net This suggests a dual potential, where cytotoxicity may be relevant in some cancer contexts, while estrogenic activity could promote proliferation in others.

Interactive Table 3: Cytotoxic Activity of Fusarielin Analogs Against Cancer Cell Lines Use the filter to narrow down results by compound or cell line.

CompoundCancer Cell LineCancer TypeActivity (IC₅₀)Citation
Fusarielin JA2780Ovarian Cancer12.5 µM nih.govresearchgate.net
Fusarielin KA2780Ovarian Cancer36.5 µM researchgate.net
Fusarielin LA2780Ovarian Cancer84.6 µM researchgate.net
Fusarielin HColorectal Cancer LinesColorectal CancerMore potent than F and G researchgate.net
Fusarielins A, F, G, HMCF-7Breast Cancer (ER+)Stimulate proliferation researchgate.net

Evaluation across Diverse Mammalian Cell Lines

This compound and its structural analogs, secondary metabolites primarily produced by fungi of the Fusarium genus, have been the subject of various studies to determine their cytotoxic effects on mammalian cells. The evaluation of these compounds across a range of cell lines reveals a spectrum of activity, with some analogs demonstrating notable potency against cancer cells.

One area of significant interest has been the cytotoxicity of these compounds against pancreatic cancer cell lines. For instance, fusaproliferin (B1234170) (FUP), a sesterterpene mycotoxin, has shown variable cytotoxicity in the low micromolar range against different mammalian cell lines. researchgate.net

The cytotoxic potential of various fusarielins and related mycotoxins has been systematically evaluated. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. For example, in a screening of common Fusarium mycotoxins, deoxynivalenol (B1670258) (DON) was found to be the most cytotoxic to the tested cell cultures, followed by moniliformin (B1676711) (MON), zearalenone (B1683625) (ZEN), and fumonisin B₁ (FB₁). nih.gov Chinese hamster ovary cells (CHO-K1) were particularly sensitive to DON and FB₁, with IC50 values of 0.27 and 85.5 µg/ml, respectively, after a 48-hour exposure. nih.gov Hepatocellular carcinoma cells (HepG2) showed the highest sensitivity to MON, while a mouse keratinocyte cell line (C5-O) was most sensitive to ZEN. nih.gov

The following table summarizes the cytotoxic activities of various compounds, including fusarielin analogs and other mycotoxins, against several human tumor cell lines.

Table 1: Cytotoxicity of Fusarielin Analogs and Other Compounds in Mammalian Cell Lines

Compound/Extract Cell Line IC50 Value Source
Deoxynivalenol (DON) CHO-K1 0.27 µg/mL (48h) nih.gov
Fumonisin B₁ (FB₁) CHO-K1 85.5 µg/mL (48h) nih.gov
Moniliformin (MON) HepG2 39.5 µg/mL (48h) nih.gov
Moniliformin (MON) HepG2 26.8 µg/mL (72h) nih.gov
Zearalenone (ZEN) C5-O 24.1 µg/mL (72h) nih.gov
Fusaproliferin (FUP) MIA PaCa-2 0.13 µM researchgate.net
Fusaproliferin (FUP) BxPC-3 0.76 µM researchgate.net
Gemcitabine MIA PaCa-2 7.6 µM researchgate.net

Elucidation of Cellular Pathways Affected (e.g., cell cycle modulation, apoptosis induction)

The cytotoxic effects of this compound and its analogs are often rooted in their ability to interfere with fundamental cellular processes, such as the cell cycle and apoptosis (programmed cell death).

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. mdpi.com It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). mdpi.com Progression through these phases is driven by the coordinated action of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. mdpi.com Disruption of this cycle can lead to cell cycle arrest, preventing proliferation. For instance, some mycotoxins can block the cell cycle in the G1 phase by reducing the expression of key regulatory proteins like CDK2, CDK4, cyclin D1, and cyclin E1. mdpi.com

Apoptosis is a natural and essential process for removing damaged or unwanted cells. mdpi.com It is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. mdpi.com The process is executed by a family of proteases called caspases. mdpi.com One of the major pathways for apoptosis induction is the mitochondrial pathway, which involves the Bcl-2 family of proteins. mdpi.com Studies have shown that certain compounds can induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases such as caspase-3 and caspase-9. waocp.org This process is often accompanied by a decrease in the mitochondrial membrane potential. waocp.org

The retinoblastoma protein (RB1) is a key tumor suppressor that plays a dual role in both cell proliferation and apoptosis. oncotarget.com In its active, hypophosphorylated state, RB1 binds to E2F transcription factors, repressing the expression of genes required for cell cycle progression. oncotarget.com Inactivation of RB1, often through phosphorylation by cyclin-CDK complexes, allows for cell cycle advancement. oncotarget.com However, RB1 also has an anti-apoptotic function, and its cleavage by caspases can be a critical step in certain apoptotic events. oncotarget.com

Anti-inflammatory Properties of this compound and Related Fusarielins (in vitro/pre-clinical studies)

Modulation of Inflammatory Mediators and Signaling Cascades (e.g., nitric oxide production, cyclooxygenase enzyme inhibition)

This compound and its analogs have demonstrated anti-inflammatory properties in various in vitro studies. A key mechanism of this activity is the inhibition of nitric oxide (NO) production. NO is a critical signaling molecule in the inflammatory process, and its overproduction can contribute to tissue damage.

In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response, several fusarielin-related compounds have shown the ability to inhibit NO production. For example, fusariumin B, a spiromeroterpenoid isolated from an endophytic Fusarium species, exhibited moderate anti-inflammatory activity by inhibiting NO production with an IC50 value of 50 µM. researchgate.net Another related terpenoid, asperterpenoid A, showed even stronger activity with an IC50 of 1.6 µM. researchgate.net

Other studies have identified fusarin analogs that potently inhibit NO production in LPS-activated RAW264.7 cells, with IC50 values ranging from 3.6 to 32.2 µM. researchgate.net This inhibition of inflammatory mediators suggests that fusarielins may act on key signaling pathways involved in inflammation, such as the MAPK pathway, and downregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Table 2: Anti-inflammatory Activity of Fusarielin Analogs and Related Compounds

Compound Assay Cell Line IC50 Value Source
Fusariumin B NO Production Inhibition RAW 264.7 50 µM researchgate.net
Asperterpenoid A NO Production Inhibition RAW 264.7 1.6 µM researchgate.net

Other Significant Biological Activities

Phytotoxic Effects of Fusarielin Analogs

Certain analogs of fusarielin, particularly those related to fusaric acid, exhibit significant phytotoxic effects, indicating their potential as herbicides. Fusaric acid (5-butylpicolinic acid) and its derivatives are produced by various Fusarium species and can cause disease symptoms in plants. frontiersin.org

A study using a cotton cotyledonary leaf bioassay demonstrated that the carboxylic acid group is essential for the phytotoxicity of fusaric acid and its analogs. nih.gov The phytotoxicity was found to increase with the length of the alkyl chain at the 5-position of the picolinic acid core. nih.gov Notably, fusaric acid methyl ester was identified as the most phytotoxic compound in this assay and, being a natural product, holds potential for use as a herbicide in organic farming. nih.gov Fungal secondary metabolites, in general, are a rich source of phytotoxic compounds that can inhibit plant germination and growth. parasiticplants.org

Mycoestrogenic Properties of Fusarielin A, F, G, and H

Specific fusarielin compounds, namely fusarielin A, F, G, and H, have been identified as having mycoestrogenic properties. Mycoestrogens are fungal metabolites that can bind to estrogen receptors and mimic the effects of estrogen, potentially leading to endocrine disruption in animals. Fusarielin A, in particular, has been noted for these properties. researchgate.net

Antiparasitic Activities (e.g., against Trypanosoma cruzi, Leishmania donovani)

While direct studies on the antiparasitic activities of this compound against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani are not extensively documented in publicly available research, the broader genus of Fusarium, from which this compound is derived, is a known source of various secondary metabolites with demonstrated antiparasitic properties. mdpi.com Research into these related compounds provides a basis for understanding the potential, yet unconfirmed, antiparasitic profile of this compound and its analogs.

A number of metabolites isolated from Fusarium species have been identified as having inhibitory effects against various parasitic protozoa. mdpi.com In total, at least 39 antiparasitic secondary metabolites have been characterized from Fusarium strains. mdpi.com

Notable examples of Fusarium-derived compounds with documented activity against Leishmania and Trypanosoma species include:

Beauvericin : This compound has been reported to inhibit Trypanosoma cruzi with a half-maximal inhibitory concentration (IC50) value of 2.43 μM. mdpi.com It also demonstrated activity against Leishmania braziliensis, with a half-maximal effective concentration (EC50) of 1.86 μM. mdpi.com

Enniatins : This group of compounds has shown mild anti-leishmanial activity. mdpi.com

Integracides F, G, H, and J : These compounds have exhibited stronger anti-leishmanial activity against Leishmania donovani than the positive control drug, pentamidine (B1679287) (IC50 = 6.35 µM). mdpi.com

The antiparasitic activity of these related Fusarium metabolites highlights the potential of this fungal genus as a source for novel therapeutic agents against parasitic diseases. However, specific experimental data on the efficacy and mechanism of action of this compound against Trypanosoma cruzi and Leishmania donovani remains a subject for future investigation.

Antiparasitic Activity of Select Fusarium-Derived Compounds

CompoundTarget ParasiteActivity MetricValue (µM)Reference
BeauvericinTrypanosoma cruziIC502.43 mdpi.com
BeauvericinLeishmania braziliensisEC501.86 mdpi.com
Integracides F, G, H, and JLeishmania donovaniIC50< 6.35 mdpi.com
Pentamidine (Control)Leishmania donovaniIC506.35 mdpi.com

Structure Activity Relationship Sar Studies and Chemical Biology of Fusarielin B

Identification of Key Structural Moieties Governing Fusarielin B Bioactivity

The bioactivity of this compound and its analogs is intrinsically linked to their chemical structures. While direct and extensive SAR studies on this compound are limited, analysis of its structure and comparison with related fusarielins provide insights into the key moieties responsible for its biological effects. This compound is part of a larger family of related compounds, including fusarielin A and fusarielins J, K, and L, which have been isolated from the endophytic fungus Fusarium tricinctum. nih.gov Another related compound, fusarielin M, has been identified as an inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). nih.gov

The core structure of fusarielins consists of a substituted decalin ring system fused to a lactone ring. Variations in the substitution patterns on this scaffold among different fusarielin analogs allow for a preliminary assessment of the structural requirements for bioactivity. For instance, fusartricin and this compound have demonstrated notable antimicrobial activity against Enterobacter aerogenes, Micrococcus tetragenus, and Candida albicans. nih.gov

A comparative analysis of the structures of bioactive fusarielins suggests that the following moieties may play a critical role in their biological activity:

The Decalin Core: This rigid bicyclic system serves as the foundational scaffold, orienting the various functional groups in a specific three-dimensional arrangement. Its stereochemistry is likely crucial for receptor binding.

Oxygenated Functional Groups: The hydroxyl and ether groups present on the decalin ring system contribute to the molecule's polarity and its ability to form hydrogen bonds with target proteins. The specific positioning of these groups can significantly influence binding affinity and selectivity.

The Aliphatic Side Chain: The nature and length of the side chain attached to the decalin core can impact the lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with hydrophobic pockets in target proteins.

The following table summarizes the antimicrobial activity of this compound and a related compound, providing a glimpse into the SAR of this compound class.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µM)
This compoundEnterobacter aerogenes19
Micrococcus tetragenus19
Candida albicans19
FusartricinEnterobacter aerogenes19
Micrococcus tetragenus19
Candida albicans19

Data compiled from a review on endophytic Fusarium strains. nih.gov

Synthetic Modifications and Derivatization Strategies for Analog Generation

The generation of analogs through synthetic modifications is a cornerstone of SAR studies, allowing for a systematic evaluation of the contribution of different structural features to the biological activity of a lead compound. While specific synthetic derivatization strategies for this compound are not extensively documented in the public domain, general principles of natural product modification can be applied to generate a library of analogs for biological screening.

Key strategies for the derivatization of this compound could include:

Modification of Hydroxyl Groups: The hydroxyl groups on the decalin ring are amenable to various chemical transformations, such as esterification, etherification, and oxidation. These modifications would allow for the exploration of the importance of hydrogen bond donors and acceptors at these positions.

Alteration of the Aliphatic Side Chain: The side chain can be modified through techniques like oxidation, reduction, or the introduction of different functional groups. This would help in understanding the role of lipophilicity and steric bulk in this region of the molecule.

Modification of the Lactone Ring: The lactone ring could be opened to the corresponding hydroxy acid or converted to other heterocyclic systems to probe the importance of this moiety for bioactivity.

The synthesis of various natural product derivatives often involves a series of chemical reactions to achieve the desired modifications. A general overview of potential synthetic transformations applicable to this compound is presented in the table below.

Target MoietySynthetic ModificationPotential Reagents and ConditionsPurpose of Modification
Hydroxyl GroupsEsterificationAcyl chlorides or anhydrides, pyridineInvestigate the role of hydrogen bond donors and steric bulk.
EtherificationAlkyl halides, a base (e.g., NaH)Modulate polarity and hydrogen bonding capacity.
OxidationMild oxidizing agents (e.g., PCC, DMP)Examine the effect of a ketone functionality.
Aliphatic Side ChainReduction of double bonds (if present)H₂, Pd/CAssess the importance of saturation.
Functional group interconversionVarious standard organic reactionsIntroduce new functionalities for altered interactions.
Lactone RingRing-openingBase or acid hydrolysisDetermine the necessity of the cyclic ester.

Computational Modeling and Molecular Docking Approaches in SAR Elucidation

A study on fusarielin M, an inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), utilized molecular docking to investigate its binding mode within the active site of the enzyme. nih.gov The docking results suggested that fusarielin M binds to the active site of MptpB, forming a crucial hydrogen bond with the side chain of an aspartic acid residue (Asp165). nih.gov This interaction was identified as a key determinant of its inhibitory activity and selectivity. nih.gov

These findings for fusarielin M highlight how computational approaches can be used to:

Predict Binding Poses: Molecular docking simulations can predict the most likely orientation of a ligand within the binding site of a target protein.

Identify Key Interactions: These simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

Guide SAR Studies: By understanding the binding mode, researchers can rationally design new analogs with modified functional groups to enhance these key interactions and improve biological activity.

The insights gained from the computational analysis of fusarielin M's interaction with MptpB are summarized in the table below.

CompoundTarget ProteinKey Interacting ResidueType of InteractionSignificance
Fusarielin MM. tuberculosis protein tyrosine phosphatase B (MptpB)Asp165Hydrogen BondContributes to binding affinity and inhibitory activity. nih.gov

Similar computational approaches could be applied to this compound to explore its potential biological targets and elucidate the structural basis of its bioactivity. By combining in silico modeling with synthetic chemistry and biological testing, a comprehensive understanding of the SAR of this compound can be achieved, paving the way for the development of novel therapeutic agents.

Ecological Roles and Biotechnological Applications of Fusarielin B Research

Inter-organismal Interactions and Ecological Significance of Fusarielin B Production

This compound is a secondary metabolite, meaning it is not essential for the primary growth of the producing organism but likely plays a crucial role in its interactions with the surrounding environment. ontosight.ai It is produced by several species of fungi, notably Fusarium tricinctum and Fusarium graminearum. sci-hub.semdpi.com These fungi have been isolated from diverse ecological niches, including as endophytes within plants and from marine environments, suggesting the broad ecological relevance of the compounds they produce. researchgate.netnih.gov

The production of this compound and related compounds appears to be a key factor in the ecological competence of the producing fungus. These compounds exhibit both antifungal and antibacterial properties, suggesting a role in defending against competing microorganisms. mdpi.com For instance, fusarielins A and E have demonstrated antifungal activity, causing mycelial deformations in the rice blast fungus Pyricularia oryzae. researchgate.net This antagonistic capability likely helps the Fusarium species to secure its niche by inhibiting the growth of other fungi.

Furthermore, the context of the fungal interaction can influence the production of these compounds. For example, the genes responsible for fusarielin biosynthesis in F. graminearum were observed to be downregulated during interaction with the mycoparasite Clonostachys rosea. mdpi.com This suggests a sophisticated regulatory system where the fungus modulates the production of this compound in response to specific ecological pressures, possibly as a defense mechanism. The involvement of fusarielins in the chemical defense of endophytic fungi may also contribute to a mutualistic relationship with the host plant, protecting it from pathogens. mdpi.comnih.gov

The production of this compound is not constitutive but is influenced by environmental conditions such as the available carbon and nitrogen sources, pH, and temperature, highlighting the compound's role in the fungus's adaptation to its habitat. sci-hub.se This regulated production underscores its significance as a chemical mediator in complex ecological networks.

Pre-clinical Applications in Agriculture and Biocontrol Strategies

The antimicrobial properties of this compound form the basis for its potential pre-clinical applications in agriculture as a biocontrol agent. Biological control offers a promising alternative to synthetic pesticides for managing plant diseases. slu.senih.govfrontiersin.org The ability of this compound to inhibit the growth of plant pathogens is a key area of investigation.

Research has shown that this compound, isolated from an endophytic strain of F. tricinctum, is potent against a wide range of plant pathogens. nih.gov Endophytic fungi, which live within plant tissues without causing disease, are considered a valuable source of bioactive compounds that can protect their host. nih.gov The production of compounds like this compound by these endophytes could be harnessed for broader agricultural use.

The primary mechanism of action in a biocontrol context is antibiosis, where the compound directly inhibits or kills a competing pathogen. mdpi.com The demonstrated activity of related fusarielins against Pyricularia oryzae, a devastating pathogen of rice, underscores this potential. researchgate.net By identifying and isolating compounds like this compound, it may be possible to develop new bio-fungicides to protect important crops.

Table 1: Documented Antimicrobial Activity of this compound and Related Compounds

CompoundTarget OrganismType of ActivityReference
This compoundWide range of pathogensPotent activity nih.gov
Fusarielins A, B, EStaphylococcus aureusMild antibiotic researchgate.net
Fusarielins A, EPyricularia oryzaeAntifungal (mycelial deformation) researchgate.net

This compound as a Lead Compound for Novel Drug Discovery (pre-clinical)

Beyond its agricultural potential, this compound has attracted attention as a lead compound in pre-clinical drug discovery. ontosight.ai A lead compound is a chemical starting point for the development of new drugs. frontiersin.org The unique structure and biological activity of this compound make it a candidate for further investigation, particularly in the development of new antimicrobial and anticancer agents. ontosight.ai

Pre-clinical studies have indicated that fusarielins possess cytotoxic effects. Specifically, they have been shown to be toxic to human epithelial carcinoma cell lines. sci-hub.se Another related compound, fusarielin J, exhibited cytotoxicity against the human ovarian cancer cell line A2780. researchgate.net This activity suggests that the fusarielin chemical scaffold could be optimized through medicinal chemistry to develop more potent and selective anticancer drugs. ous-research.no

In addition to its anticancer potential, the antibacterial activity of this compound against pathogens like Staphylococcus aureus positions it as a potential starting point for developing new antibiotics. researchgate.net The rise of antibiotic-resistant bacteria is a major global health threat, making the discovery of novel antimicrobial compounds a critical area of research. Natural products like this compound, with their diverse chemical structures, are a valuable resource in this endeavor. researchgate.net

Table 2: Pre-clinical Bioactivities of Fusarielins for Drug Discovery

Compound/FamilyBiological ActivityPotential ApplicationReference
FusarielinsCytotoxicity against human epithelial carcinoma cell linesAnticancer sci-hub.se
Fusarielin JCytotoxicity against human ovarian cancer cell line A2780 (IC50 value of 12.5 μM)Anticancer researchgate.net
Fusarielins A, B, EMild antibiotic activity against Staphylococcus aureusAntibacterial researchgate.net
Fusarielins A, F, G, HMycoestrogenic activity (stimulation of MCF-7 breast cancer cell growth)Cancer Research / Endocrine Disruption sci-hub.se

Future Research Directions for Fusarielin B

Comprehensive Elucidation of Cryptic Biosynthetic Pathways and Enzymes

Although the biosynthetic gene cluster (BGC) responsible for fusarielin production has been identified in several Fusarium and Aspergillus species, the complete biosynthetic pathway remains to be fully elucidated. Current time information in Bangalore, IN.ontosight.ainih.gov The core of this pathway is the polyketide synthase FSL1, which collaborates with other key enzymes, including a trans-acting enoyl reductase (FSL5), a thioesterase (FSL2), and a cytochrome P450 monooxygenase (FSL4) responsible for oxygenation of the decalin ring. ontosight.aiontosight.airesearchgate.net However, the precise sequence of events, including the timing of the critical intramolecular Diels-Alder reaction that forms the decalin core, is still a matter of investigation. Current time information in Bangalore, IN.researchgate.net

A significant challenge is that the fusarielin gene cluster often remains "cryptic" or silent under standard laboratory cultivation conditions. researchgate.netscienceopen.com Future research should focus on activating these silent BGCs to identify novel intermediates and shunt products, which can provide critical clues about the biosynthetic steps. Methodologies such as the "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering culture parameters like media composition, pH, and temperature, have already proven effective in inducing the production of new fusarielin derivatives and could be further exploited. researchgate.netsci-hub.senih.gov

Furthermore, heterologous expression of the entire FSL gene cluster, or subsets of its genes, in a well-characterized host organism could allow for the systematic dissection of each enzyme's function. nih.gov This would enable researchers to overcome the challenges of low production levels in the native fungal strains and to isolate sufficient quantities of biosynthetic intermediates for structural characterization. A detailed understanding of each enzyme's role will not only complete the picture of fusarielin B biosynthesis but also reveal novel enzymatic machinery that could be harnessed for biocatalytic applications.

GeneProposed Function in Fusarielin Biosynthesis
FSL1Polyketide Synthase (PKS); responsible for the synthesis of the polyketide backbone. ontosight.airesearchgate.net
FSL2Thioesterase; involved in the release of the polyketide product from the PKS. ontosight.ai
FSL3Epimerase; its deletion leads to the accumulation of an unstable compound. ontosight.ai
FSL4Cytochrome P450 monooxygenase; responsible for the oxygenation of the decalin rings. ontosight.ai
FSL5Trans-acting enoyl reductase; assists the PKS in the biosynthesis of the polyketide. ontosight.airesearchgate.net

Advanced Mechanistic Characterization at the Sub-cellular and Molecular Levels

The biological activities of this compound and its analogs have been reported, including antifungal, antibacterial, and cytotoxic properties, but the precise molecular mechanisms underpinning these effects are largely unknown. ontosight.airesearchgate.net Early studies on related compounds suggested that fusarielins might interfere with microtubule function in fungal cells, causing morphological deformations. researchgate.netsci-hub.se This provides a foundational hypothesis for more detailed investigation.

Future research must move towards identifying the specific cellular and molecular targets of this compound. Advanced techniques such as cellular thermal shift assays (CETSA), chemical proteomics, and yeast three-hybrid screening can be employed to identify direct binding partners within the cell. For instance, a recent study on fusarielin M, a related compound, identified the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) as a direct inhibitor, highlighting a potential class of targets. nih.govresearchgate.net This study demonstrated that fusarielin M could block MptpB-mediated signaling pathways within macrophages, suggesting a specific mode of action. nih.gov

At the subcellular level, high-resolution microscopy using fluorescently tagged this compound analogs could visualize its localization within the cell, providing clues as to its site of action. Investigating its effects on specific cellular processes, such as cell cycle progression, cytoskeletal dynamics, and membrane integrity, will be crucial. Transcriptomic and proteomic analyses of cells treated with this compound would offer a global view of the cellular response, revealing the pathways and processes that are perturbed by the compound and helping to build a comprehensive model of its mechanism of action.

Rational Design and Synthesis of this compound Analogs with Enhanced Specificity

The discovery of naturally occurring fusarielin analogs like fusarielins J, K, and L through approaches such as the OSMAC method demonstrates the chemical diversity accessible within this family. nih.govuni-duesseldorf.de This natural diversity provides a starting point for the rational design and synthesis of novel analogs with improved potency and target specificity. While the total synthesis of complex natural products is challenging, the development of synthetic routes to the fusarielin core would be a significant step forward.

Future efforts should focus on establishing robust structure-activity relationships (SAR). By systematically modifying the functional groups on the fusarielin scaffold—such as the epoxide, hydroxyl groups, and the alkyl chain—researchers can probe which parts of the molecule are essential for its biological activity. This information is critical for designing analogs with enhanced specificity for a desired target, thereby potentially reducing off-target effects and cytotoxicity to human cells. dntb.gov.ua

Computational chemistry and molecular modeling will be invaluable tools in this endeavor. ontosight.ai Once a specific molecular target for this compound is identified, as has been done for fusarielin M with MptpB, docking studies can be used to predict how different analogs will bind to the target protein. nih.gov This in silico approach can guide the synthetic efforts, prioritizing the creation of compounds with the highest predicted affinity and selectivity. Such a rational design strategy, combining synthetic chemistry, biological evaluation, and computational modeling, holds the potential to transform this compound from a lead compound into a highly optimized molecular probe or therapeutic candidate. annualreviews.org

Exploration of Novel Ecological Roles and Chemo-ecological Interactions

Secondary metabolites are rarely produced by fungi without serving an ecological purpose. nih.gov The production of this compound is likely to play a role in the producing organism's interactions with its environment. The influence of environmental conditions, such as nutrient sources and pH, on fusarielin production suggests an adaptive role. sci-hub.se Research indicates that fusarielins possess antifungal and antibacterial properties, pointing to a potential role in chemical warfare against competing microbes in its ecological niche. researchgate.netmdpi.com

Future research should aim to define these ecological roles more precisely. For example, studies have shown that the expression of the fusarielin gene cluster is downregulated when F. graminearum interacts with the mycoparasite Clonostachys rosea, suggesting a possible role in defense or communication in fungus-fungus interactions. mdpi.com Conversely, the cluster is induced during the infection of wheat, although its contribution to pathogenicity appears to be minor. plos.orgnih.gov Investigating the expression of the fusarielin BGC during interactions with a wider range of organisms, including host plants, bacteria, and other fungi, will provide a clearer picture of its function.

Furthermore, the role of this compound as a signaling molecule should be considered. Fungal secondary metabolites can act as signals that influence the development and gene expression of the producing organism or its neighbors. nih.gov Experiments designed to test whether this compound can induce specific responses in other microorganisms or in a host plant at sub-inhibitory concentrations could uncover novel chemo-ecological interactions. Unraveling the ecological significance of this compound will not only enrich our understanding of fungal biology but may also reveal new strategies for managing fungal communities in agricultural or clinical contexts.

Q & A

Q. What experimental methodologies are recommended for elucidating the biosynthetic pathway of fusarielin B in fungal strains?

  • Answer : this compound biosynthesis can be studied using genetic knockout experiments targeting the fusarielin gene cluster (e.g., FSL1–FSL7), combined with LC-MS to track intermediate metabolites . Heterologous expression of these genes in model fungi (e.g., Aspergillus nidulans) can validate enzyme functions . Comparative analysis with structurally related polyketides (e.g., fusarielin A, equisetin) helps identify conserved catalytic steps like Diels-Alder cyclization and epoxidation .

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR, HRMS) for this compound across studies?

  • Answer : Contradictions in spectral data often arise from differences in fungal strain sourcing, fermentation conditions, or purification protocols. To mitigate this:
  • Standardize cultivation parameters (e.g., media, temperature) .
  • Use orthogonal purification methods (e.g., HPLC coupled with ion-exchange chromatography) to ensure compound purity .
  • Cross-validate spectral assignments with synthetic analogs or isotopically labeled standards .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Answer : Antitumor activity can be assessed via cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines like PC12 (rat pheochromocytoma) or HeLa . Antifungal activity is tested via agar diffusion against Pyricularia oryzae . For mechanistic insights, combine these with fluorescence-based assays (e.g., apoptosis via Annexin V staining) .

Advanced Research Questions

Q. How can researchers resolve challenges in heterologous biosynthesis of this compound due to cryptic gene clusters?

  • Answer : Cryptic clusters require activation via epigenetic modifiers (e.g., histone deacetylase inhibitors) or co-cultivation with competing microbes . Use multi-omics (transcriptomics + metabolomics) to identify silent clusters and optimize expression in heterologous hosts (e.g., Saccharomyces cerevisiae) . Structure-guided mutagenesis of tailoring enzymes (e.g., FSL4 oxidase) can enhance yield .

Q. What strategies are effective for determining this compound’s mode of action when traditional target identification methods fail?

  • Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to identify binding partners . CRISPR-Cas9 screening in resistant vs. susceptible cell lines can pinpoint genetic vulnerabilities . Molecular docking using this compound’s 3D structure (derived from X-ray crystallography or DFT calculations) predicts interactions with targets like tubulin or kinases .

Q. How should researchers design studies to address conflicting reports on this compound’s cytotoxicity thresholds in different cell models?

  • Answer : Systematically control variables such as:
  • Cell passage number and culture conditions .
  • Compound stability in media (e.g., pH-dependent degradation) .
  • Use isogenic cell lines to isolate genetic factors influencing sensitivity . Statistical meta-analysis of dose-response curves across studies can identify outlier datasets .

Methodological Considerations

Q. What analytical techniques are critical for confirming this compound’s structural novelty?

  • Answer : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to assign planar structures . Absolute configuration is determined via X-ray crystallography of heavy-atom derivatives (e.g., selenomethionine) or Mosher ester analysis . Compare with databases like SciFinder to rule out redundancy .

Q. How can researchers optimize this compound yield in submerged fungal fermentation?

  • Answer : Use response surface methodology (RSM) to model factors like carbon/nitrogen ratio, aeration, and shear stress . Elicitors (e.g., methyl jasmonate) or stress conditions (e.g., low phosphate) can upregulate polyketide synthase (PKS) activity . Real-time monitoring via Raman spectroscopy allows dynamic adjustment of fermentation parameters .

Data Reproducibility & Reporting

Q. What metadata must be included in publications to ensure reproducibility of this compound studies?

  • Answer : Document:
  • Fungal strain identifiers (e.g., CBS accession numbers) .
  • Fermentation protocols (media, duration, temperature) .
  • Chromatography parameters (column type, gradient elution) .
  • Raw spectral data (deposited in repositories like MetaboLights) .

Q. How should researchers handle contradictory bioactivity data between this compound and its analogs (e.g., fusarielin A)?

  • Answer : Perform comparative SAR studies using semi-synthetic derivatives to identify critical functional groups (e.g., epoxy vs. hydroxyl moieties) . Molecular dynamics simulations can model analog-target interactions to explain potency differences .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fusarielin B
Reactant of Route 2
fusarielin B

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.